- Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase ActivityJournal of Medicinal Chemistry, 2009, 52(2), 379-388,
Cas no 896466-04-9 (AT9283)

AT9283 structure
Nome del prodotto:AT9283
Numero CAS:896466-04-9
MF:C19H23N7O2
MW:381.431622743607
MDL:MFCD12031513
CID:69396
PubChem ID:135398495
AT9283 Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-Cyclopropyl-3-(3-(5-(morpholinomethyl)-1H-benzo[d]imidazol-2-yl)-1H-pyrazol-4-yl)urea
- 1-cyclopropyl-3-[(3Z)-3-[5-(morpholin-4-ylmethyl)benzimidazol-2-ylidene]-1,2-dihydropyrazol-4-yl]urea
- AT9283
- AT-9283
- AT-9283,AT 9283
- AT 9283
- XAV9KYN9WL
- 1-Cyclopropyl-3-{3-[5-(Morpholin-4-Ylmethyl)-1h-Benzimidazol-2-Yl]-1h-Pyrazol-4-Yl}urea
- C19H23N7O2
- 1-cyclopropyl-3-(3-(6-(morpholinomethyl)-1H-benzo[d]imidazol-2-yl)-1H-pyrazol-4-yl)urea
- 1-cyclopropyl-3-[3-[5-(4-morpholinylmethyl)-2-benzimidazolylidene]-1,2-dihydropyrazol-4-yl]urea
- 35R
- MLS006011044
- GTPL7949
- N-Cyclopropyl-N′-[3-[6-(4-morpholinylmethyl)-1H-benzimidazol-2-yl]-1H-pyrazol-4-yl]urea (ACI)
- Urea, N-cyclopropyl-N′-[3-[5-(4-morpholinylmethyl)-1H-benzimidazol-2-yl]-1H-pyrazol-4-yl]- (9CI)
- EX-A201
- NSC799339
- LOLPPWBBNUVNQZ-UHFFFAOYSA-N
- CHEMBL5303448
- BCP11714
- 896466-04-9 (free base)
- AT9283?
- NS00072317
- SMR004702836
- 3-cyclopropyl-1-{3-[(2Z)-5-(morpholin-4-ylmethyl)-1,3-benzodiazol-2-ylidene]-1,2-dihydropyrazol-4-yl}urea
- s1134
- Urea, N-cyclopropyl-N'-(3-(6-(4-morpholinylmethyl)-1H-benzimidazol-2-yl)-1H-pyrazol-4-yl)-
- 1-cyclopropyl-3-(3-(5-(morpholinomethyl)-1h-benzo[d]imidazol-2-yl)-1h-pyrazol-4-yl) urea
- N-cyclopropyl-N'-[3-[5-(4-morpholinylmethyl)-1H-benzimidazol-2-yl]-1H-pyrazol-4-yl]Urea
- Q27216136
- 1-cyclopropyl-3-[5-[6-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]-1H-pyrazol-4-yl]urea
- AT 9283 [WHO-DD]
- Q27074571
- SCHEMBL545809
- AKOS016006006
- SCHEMBL15005494
- BCPP000379
- SCHEMBL15005492
- NCGC00346493-01
- CS-0107
- EN300-20637992
- BRD-K24576554-001-01-4
- HMS3673I15
- AT 9283, (2S)-2-hydroxy-propanoic acid salt
- A900407
- AT9 283
- NSC760144
- CCG-268424
- 3-cyclopropyl-1-(3-{6-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazol-2-yl}-1H-pyrazol-4-yl)urea
- AT 9283; 1-Cyclopropyl-3-(3-(5-(morpholinomethyl)-1H-benzo[d]imidazol-2-yl)-1H-pyrazol-4-yl)urea; N-Cyclopropyl-N'-[3-[5-(4-morpholinylmethyl)-1H-benzimidazol-2-yl]-1H-pyrazol-4-yl]-urea
- NCGC00389697-02
- SW220119-1
- HMS3244O09
- Q27453557
- 896466-04-9
- HMS3244P09
- DB-078462
- CHEMBL495727
- BDBM50243388
- BRD-K24576554-001-04-8
- MFCD12031513
- 1-cyclopropyl-3-[3-(5-morpholin-4-ylmethyl-1h-benzoimidazol-2-yl )-1h-pyrazol-4-yl]-urea
- NCGC00346493-06
- AKOS026750645
- AC-32808
- AT 9283; AT-9283; AT-9283 free base
- BCP9000337
- J-504568
- SCHEMBL24336623
- HMS3244O10
- UNII-XAV9KYN9WL
- NCGC00389697-03
- DTXSID401026047
- F17373
- 3-cyclopropyl-1-{3-[5-(morpholin-4-ylmethyl)-1H-1,3-benzodiazol-2-yl]-1H-pyrazol-4-yl}urea
- CHEBI:125514
- AT-9283 free base
- AS-16186
- NSC-760144
- HMS3654G08
- 1-cyclopropyl-3-[3-(5-morpholin-4-ylmethyl-1H-benzoimidazol-2-yl)-1H-pyrazol-4-yl]-urea
- NSC-799339
- SDCCGSBI-0654347.P001
- BDBM27087
- HY-50514
-
- MDL: MFCD12031513
- Inchi: 1S/C19H23N7O2/c27-19(21-13-2-3-13)24-16-10-20-25-17(16)18-22-14-4-1-12(9-15(14)23-18)11-26-5-7-28-8-6-26/h1,4,9-10,13H,2-3,5-8,11H2,(H,20,25)(H,22,23)(H2,21,24,27)
- Chiave InChI: LOLPPWBBNUVNQZ-UHFFFAOYSA-N
- Sorrisi: O=C(NC1CC1)NC1C(C2NC3C(=CC(CN4CCOCC4)=CC=3)N=2)=NNC=1
Proprietà calcolate
- Massa esatta: 381.19100
- Massa monoisotopica: 381.19132300g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 4
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 28
- Conta legami ruotabili: 5
- Complessità: 554
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 111
- XLogP3: 0.5
Proprietà sperimentali
- Densità: 1.45
- PSA: 110.96000
- LogP: 2.47090
AT9283 Informazioni sulla sicurezza
- Parola segnale:Warning
- Dichiarazione di pericolo: H302-H315-H319-H335
- Dichiarazione di avvertimento: P261-P305+P351+P338
- Condizioni di conservazione:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
AT9283 Dati doganali
- CODICE SA:2934999090
- Dati doganali:
Codice doganale cinese:
2934999090Panoramica:
293499990. Altri composti eterociclici. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per
Riassunto:
293499990. altri composti eterociclici. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%
AT9283 Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci5518-50mg |
AT9283 |
896466-04-9 | 98% | 50mg |
¥3844.00 | 2023-09-10 | |
eNovation Chemicals LLC | Y0973774-100mg |
AT9283 |
896466-04-9 | 98% | 100mg |
$650 | 2024-08-03 | |
Ambeed | A335492-1mg |
1-Cyclopropyl-3-(3-(5-(morpholinomethyl)-1H-benzo[d]imidazol-2-yl)-1H-pyrazol-4-yl)urea |
896466-04-9 | 98% | 1mg |
$36.0 | 2024-07-16 | |
DC Chemicals | DC7070-100 mg |
AT9283 |
896466-04-9 | >98% | 100mg |
$480.0 | 2022-03-01 | |
Chemenu | CM157598-100mg |
1-Cyclopropyl-3-(3-(5-(morpholinomethyl)-1H-benzo[d]imidazol-2-yl)-1H-pyrazol-4-yl)urea |
896466-04-9 | 98% | 100mg |
$727 | 2022-02-28 | |
abcr | AB482481-5 mg |
1-Cyclopropyl-3-(3-(5-(morpholinomethyl)-1H-benzo[d]imidazol-2-yl)-1h-pyrazol-4-yl)urea; . |
896466-04-9 | 5mg |
€290.90 | 2023-06-15 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci5518-100mg |
AT9283 |
896466-04-9 | 98% | 100mg |
¥6372.00 | 2023-09-10 | |
ChemScence | CS-0107-100mg |
AT9283 |
896466-04-9 | 99.70% | 100mg |
$1069.0 | 2022-04-26 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3068-1 mL * 10 mM (in DMSO) |
AT9283 |
896466-04-9 | 98.45% | 1 mL * 10 mM (in DMSO) |
¥1012.00 | 2022-03-01 | |
S e l l e c k ZHONG GUO | S1134-2mg |
AT9283 |
896466-04-9 | 100% | 2mg |
¥818.33 | 2023-09-16 |
AT9283 Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Solvents: Tetrahydrofuran ; 16 h, reflux; cooled
1.2 Solvents: Dimethylformamide ; 16 h, 100 °C; cooled
1.2 Solvents: Dimethylformamide ; 16 h, 100 °C; cooled
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Solvents: Tetrahydrofuran ; 16 h, reflux; reflux → rt
1.2 16 h, reflux
1.2 16 h, reflux
Riferimento
- Synthesis of AT9283, an inhibitor of small molecular aurora kinaseZhongguo Xinyao Zazhi, 2013, 22(19), 2292-2295,
AT9283 Raw materials
- N,N'-Carbonyldiimidazole
- 1H-Pyrazol-4-amine, 3-[5-(4-morpholinylmethyl)-1H-benzimidazol-2-yl]-
- cyclopropanamine
AT9283 Preparation Products
AT9283 Letteratura correlata
-
Shengfu Zhou,Shepei Tan,Danqing Fang,Rong Zhang,Weicong Lin,Wenjuan Wu,Kangcheng Zheng RSC Adv. 2016 6 85355
896466-04-9 (AT9283) Prodotti correlati
- 2472890-66-5(rac-tert-butyl N-(1R,3S)-3-ethynylcyclopentylcarbamate, cis)
- 2227763-96-2((1R)-2-amino-1-3-(difluoromethoxy)-4-methylphenylethan-1-ol)
- 1249728-03-7(N-cyclobutyl-4-propylaniline)
- 79406-13-6(3α-CinnaMoyloxypterokaurene L3)
- 2228681-49-8(1-3-chloro-4-(trifluoromethoxy)phenylcyclopropane-1-carbonitrile)
- 2094250-88-9(4-{3-[4-(Prop-2-yn-1-yl)piperazine-1-carbonyl]benzenesulfonyl}piperazin-2-one)
- 2171461-25-7(2-{(benzyloxy)carbonylamino}-5,6-dimethylhept-5-enoic acid)
- 1804370-25-9(5-Amino-4-(chloromethyl)-3-(difluoromethyl)-2-nitropyridine)
- 2229467-89-2(2,2-difluoro-1-2-(1H-pyrazol-1-yl)phenylethan-1-ol)
- 1391070-37-3(3-amino-3-(2-chloro-6-hydroxyphenyl)propanoic acid)
Fornitori consigliati
atkchemica
(CAS:896466-04-9)AT9283

Purezza:95%+
Quantità:1g/5g/10g/100g
Prezzo ($):Inchiesta
Amadis Chemical Company Limited
(CAS:896466-04-9)AT9283

Purezza:99%
Quantità:50mg
Prezzo ($):355.0